4-Chlorothreonine

描述

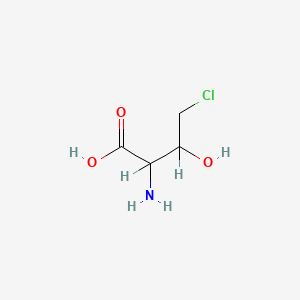

Chemical Identity and Classification

This compound, systematically named as (2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid, belongs to the chemical class of chloroamino acids and represents a non-proteinogenic L-alpha-amino acid. The compound maintains the molecular formula C4H8ClNO3 with a molecular weight of 153.56 grams per mole. Structurally, this compound is derived from L-threonine through the substitution of one hydrogen atom in the terminal methyl group with a chlorine atom.

The stereochemical configuration of this compound preserves the (2S,3S) configuration characteristic of L-threonine, ensuring retention of the natural amino acid backbone while introducing the halogen modification at the gamma position. This compound exhibits the properties of a Bronsted base, capable of accepting a hydrogen ion from a donor molecule. The chemical classification places this compound within the broader category of halogenated amino acids, specifically as a chlorinated derivative of the essential amino acid threonine.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid |

| Molecular Formula | C4H8ClNO3 |

| Molecular Weight | 153.56 g/mol |

| CAS Number | 90849-59-5 |

| Stereochemistry | (2S,3S) configuration |

| Physical State | White powder |

| Solubility | Water-soluble |

| Chemical Class | Chloroamino acid, non-proteinogenic L-alpha-amino acid |

The structural modification introduced by chlorination significantly alters the physicochemical properties of the molecule compared to its parent compound threonine. The presence of the chlorine atom increases the molecular weight and modifies the electronic distribution within the molecule, potentially affecting its interactions with biological systems and enzymatic processes.

Historical Context and Discovery

The discovery of this compound emerged from systematic screening programs aimed at identifying novel bioactive compounds from microbial sources. This compound was first isolated from the culture broth of the actinomycete strain OH-5093 during a comprehensive screening initiative focused on identifying herbicidal substances. This discovery marked a significant milestone in the field of natural product chemistry, as it represented one of the early examples of naturally occurring halogenated amino acids.

The isolation and characterization of this compound from Streptomyces species demonstrated the remarkable biosynthetic capabilities of these microorganisms to incorporate halogen atoms into amino acid structures. Subsequent research revealed that the biosynthetic pathway for this compound involves a complex gene cluster containing six open reading frames: thr1, thr2, thr3, orf1, orf2, and thr4. These genes encode essential components including a free-standing adenylation domain, a carrier protein, an iron(II) nonheme alpha-ketoglutarate-dependent halogenase, and a thioesterase, collectively responsible for the activation, halogenation, and release of this compound.

The discovery process was facilitated by advanced analytical techniques that allowed researchers to distinguish this novel compound from other amino acids present in the complex microbial culture broths. The identification of this compound opened new avenues for understanding microbial secondary metabolism and the role of halogenated amino acids in bacterial chemical ecology.

Significance in Natural Product Chemistry

This compound holds exceptional significance in natural product chemistry as a key building block in the biosynthesis of several important natural compounds. The compound serves as a crucial component in numerous nonribosomally synthesized phytotoxic and antifungal lipodepsipeptides, including syringomycin, syringotoxin, syringostatin, pseudomycin, and cormycin. These compounds are produced by various strains of the plant-colonizing bacterium Pseudomonas species and represent important examples of how halogenated amino acids contribute to the biological activity of natural products.

The presence of this compound has also been documented in structural variants of the antitumor antibiotic compound actinomycin Z from Streptomyces fradiae, specifically in actinomycin Z3 and actinomycin Z5. The incorporation of the chlorine atom contributes significantly to the biological activities of these natural compounds, demonstrating the importance of halogenation in enhancing therapeutic potential.

Table 2: Natural Products Containing this compound

| Compound Class | Specific Examples | Producing Organism | Biological Activity |

|---|---|---|---|

| Lipodepsipeptides | Syringomycin, Syringotoxin | Pseudomonas species | Phytotoxic, Antifungal |

| Lipodepsipeptides | Syringostatin, Pseudomycin | Pseudomonas species | Phytotoxic, Antifungal |

| Lipodepsipeptides | Cormycin | Pseudomonas species | Phytotoxic, Antifungal |

| Antibiotic | Actinomycin Z3, Z5 | Streptomyces fradiae | Antitumor |

Beyond its role in complex natural products, this compound has been isolated as a free amino acid in Streptomyces cultures, where it exhibits direct biological activities. Research has demonstrated that this compound can inhibit the growth of various organisms, including radish, sorghum, and the pathogenic yeast Candida albicans. These findings highlight the intrinsic bioactivity of this compound and its potential as a lead compound for the development of new agricultural and pharmaceutical agents.

The structural uniqueness of this compound has also made it valuable as a tool for investigating enzyme mechanisms and protein-amino acid interactions. The compound has been utilized as both a substrate and a mechanism-based probe for studying enzymatic processes, particularly in the context of amino acid metabolism and enzyme inhibition studies.

Overview of Biological Relevance

The biological relevance of this compound extends across multiple domains, encompassing its role in microbial metabolism, its interactions with enzymatic systems, and its potential applications in biotechnology. Research has demonstrated that this compound functions as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase, an important enzyme in amino acid metabolism. This dual functionality provides valuable insights into enzyme-substrate interactions and offers opportunities for developing enzyme-specific inhibitors.

Studies have revealed that this compound undergoes aldol cleavage when processed by serine hydroxymethyltransferase, generating chloroacetaldehyde at the enzyme's active site, which subsequently results in enzyme inactivation. This mechanism has been demonstrated through comprehensive kinetic studies that show an inverse relationship between the rate of amino acid cleavage and the electrophilicity of the product aldehyde. The protective effects observed with serine, glycine, 2-mercaptoethanol, and alcohol dehydrogenase with nicotinamide adenine dinucleotide provide further mechanistic insights into the compound's mode of action.

The biosynthetic pathway of this compound in Streptomyces species involves sophisticated enzymatic machinery that demonstrates the evolutionary adaptation of these organisms to produce halogenated metabolites. The identification of the thr3 gene, which encodes an iron(II) nonheme alpha-ketoglutarate-dependent halogenase, has provided insights into the mechanism of biological halogenation. Functional complementation studies have shown that thr3 can replace the halogenase gene syrB2 in the biosynthesis of syringomycin, indicating the functional conservation of halogenation mechanisms across different biosynthetic pathways.

Table 3: Biological Activities and Interactions of this compound

| Biological System | Activity/Effect | Mechanism | Reference Significance |

|---|---|---|---|

| Serine hydroxymethyltransferase | Substrate and inhibitor | Aldol cleavage, chloroacetaldehyde generation | Enzyme mechanism studies |

| Plant growth (radish, sorghum) | Growth inhibition | Unknown | Potential herbicidal activity |

| Candida albicans | Growth inhibition | Unknown | Antifungal potential |

| Biosynthetic pathways | Precursor molecule | Nonribosomal peptide synthesis | Natural product formation |

The compound's ability to serve as a mechanistic probe has made it particularly valuable for understanding the structure-function relationships of enzymes involved in amino acid metabolism. Research has shown that halothreonine derivatives that generate electrophilic aldehyde products are effective inhibitors of serine hydroxymethyltransferase and might be potentially useful as chemotherapeutic agents.

Furthermore, this compound's role in the self-detoxification mechanisms of producing organisms represents an important aspect of microbial chemical ecology. The compound demonstrates how microorganisms have evolved sophisticated systems to manage the production and handling of potentially toxic metabolites, including mechanisms for both biosynthesis and degradation of halogenated amino acids.

属性

CAS 编号 |

132958-66-8 |

|---|---|

分子式 |

C4H8ClNO3 |

分子量 |

153.56 g/mol |

IUPAC 名称 |

(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |

InChI 键 |

CETUIFTXYGHITB-STHAYSLISA-N |

SMILES |

C(C(C(C(=O)O)N)O)Cl |

手性 SMILES |

C([C@@H]([C@H](C(=O)O)N)O)Cl |

规范 SMILES |

C(C(C(C(=O)O)N)O)Cl |

同义词 |

4-Chlorothreonine |

产品来源 |

United States |

准备方法

Streptomyces sp. OH-5093 as a Production Strain

4-Chlorothreonine was first isolated as a microbial metabolite from Streptomyces sp. OH-5093, a soil-derived actinobacterium. The fermentation process involves:

-

Culture Conditions : Submerged fermentation in a medium containing glucose, soybean meal, and inorganic salts at 27°C for 72–96 hours.

-

Chlorination Mechanism : The halogenation of L-threonine is catalyzed by the nonheme Fe(II)/α-ketoglutarate-dependent halogenase Thr3, which selectively chlorinates the C4 position of threonine.

Key Genetic Components:

The biosynthetic gene cluster (thr1–thr4) includes:

Yield Optimization:

Enzymatic Halogenation in Pseudomonas syringae

In Pseudomonas syringae B301DR, the halogenase SyrB2 catalyzes 4-CT formation during syringomycin biosynthesis. Thr3 from Streptomyces sp. OH-5093 can functionally replace SyrB2, demonstrating evolutionary conservation of chlorination mechanisms.

Comparative Activity:

| Halogenase | Substrate | Product | Specific Activity (nmol/min/mg) |

|---|---|---|---|

| SyrB2 | L-Threonine | 4-CT | 12.4 ± 1.2 |

| Thr3 | L-Threonine | 4-CT | 9.8 ± 0.9 |

Chemical Synthesis Approaches

Stereoselective Synthesis via Oxazoline Intermediates

A landmark stereoselective synthesis of 4-CT derivatives was reported using 2-isocyanoacetates and chloral:

Reaction Steps:

-

Oxazoline Formation :

-

Hydrolysis and Functionalization :

-

Dechlorination :

Stereochemical Outcome:

Asymmetric Hydrogenation of β-Keto Esters

An alternative route employs chiral catalysts for enantioselective synthesis:

-

β-Keto Ester Preparation :

-

Catalytic Hydrogenation :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Diastereoselectivity | Scalability |

|---|---|---|---|---|

| Microbial Fermentation | 1.2 g/L | 95 | N/A | Industrial |

| Oxazoline Route | 70 | 98 | >99% threo | Lab-scale |

| Asymmetric Hydrogenation | 88 | 99 | >99% ee | Pilot-scale |

Challenges and Innovations

Diastereomeric Control

The threo configuration is essential for bioactivity. Chemical methods achieve this via:

化学反应分析

Types of Reactions: 4-Chlorothreonine undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of dechlorinated threonine.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Utilizes reducing agents such as lithium aluminum hydride.

Substitution: Employs nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

Oxidation: Produces oxo-threonine derivatives.

Reduction: Yields threonine.

Substitution: Forms various substituted threonine derivatives.

科学研究应用

Chemical Applications

Building Block in Synthesis

4-Chlorothreonine is utilized as a building block in the synthesis of complex organic molecules. It acts as a precursor in the development of various derivatives that can be used in pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthetic applications.

Reactions Involving this compound:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms dechlorinated threonine | Lithium aluminum hydride |

| Substitution | Chlorine atom replaced with other functional groups | Sodium azide, thiols |

Biological Applications

Enzyme Mechanism Studies

This compound has been identified as a substrate and mechanistic probe for serine hydroxymethyltransferase, an enzyme involved in amino acid metabolism. Research indicates that it inactivates this enzyme in a time- and concentration-dependent manner, suggesting its potential as a biochemical tool for studying enzyme mechanisms.

Case Study: Inhibition of Serine Hydroxymethyltransferase

A study published in PubMed demonstrated that this compound acts as a mechanism-based inactivator of serine hydroxymethyltransferase. The findings revealed that the compound undergoes aldol cleavage at the enzyme's active site, generating chloroacetaldehyde, which contributes to its inhibitory effect . This property positions this compound as a candidate for developing chemotherapeutic agents targeting similar enzymes.

Medicinal Applications

Potential Chemotherapeutic Agent

Due to its ability to inhibit specific enzymes, this compound is being investigated for its potential use as a chemotherapeutic agent. The inhibition of serine hydroxymethyltransferase can disrupt metabolic pathways in cancer cells, making it an attractive target for drug development.

Agricultural Applications

Herbicide and Antifungal Agent

In agricultural practices, this compound has been employed as both a herbicide and an antifungal agent. Its efficacy against certain pathogens and weeds makes it valuable for crop protection strategies.

Biosynthesis Studies

Research into the biosynthesis of fluorinated natural products has highlighted the role of bacteria such as Streptomyces cattleya, which produce this compound as a secondary metabolite. This area of study provides insights into enzymatic carbon-fluorine bond formation and the ecological roles of organofluorine compounds .

作用机制

4-Chlorothreonine exerts its effects primarily through the inhibition of serine hydroxymethyltransferase . This enzyme catalyzes the reversible interconversion of serine and glycine, which is crucial for DNA synthesis and cell division . By inhibiting this enzyme, this compound disrupts amino acid metabolism, leading to growth inhibition in plants and fungi .

相似化合物的比较

Structural Analogs in Lipodepsipeptides

4-Chlorothreonine is a hallmark of cyclic lipodepsipeptides like syringomycin, syringotoxin, and syringostatin. These compounds share a macrocyclic lactone ring and a hydrophobic fatty acid tail but differ in chlorinated or hydroxylated residues (Table 1).

Table 1: Key Structural Features of this compound-Containing Lipodepsipeptides

| Compound | Unique Residues | Biological Activity | Source |

|---|---|---|---|

| Syringomycin | This compound, 2,3-dehydroaminobutyrate | Antifungal, phytotoxic | Pseudomonas syringae |

| Pseudomycin | This compound, diaminobutyrate | Antifungal, membrane disruption | Pseudomonas spp. |

| Actinomycin Z3/Z5 | This compound (replaces L-threonine) | Cytotoxic, antibacterial | Streptomyces sp. KIB-H714 |

Chlorination at the threonine residue is critical: non-chlorinated analogs (e.g., syringomycin with L-threonine) show reduced antifungal potency . In contrast, 3-hydroxyaspartic acid in these compounds contributes to metal chelation rather than direct bioactivity .

Functional Comparison with Other Modified Threonines

Modified threonines like 4-hydroxythreonine and allo-threonine are structurally similar but lack chlorine.

Table 2: Functional Differences Between this compound and Related Amino Acids

| Compound | Modification | Role in Natural Products | Enzymatic Interactions |

|---|---|---|---|

| This compound | Cl at C4 | Antifungal activity; SHMT inactivation | Mechanism-based inactivation of SHMT |

| 4-Hydroxythreonine | OH at C4 | Structural stabilization in peptides | No known enzymatic inhibition |

| allo-Threonine | Stereoisomerism | Lactone ring formation in lipopeptides | Substrate for NRPS adenylation |

This compound uniquely inactivates serine hydroxymethyltransferase (SHMT) via aldol cleavage, generating chloroacetaldehyde—a property absent in non-chlorinated analogs . This mechanism is exploited in chemotherapeutic agent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。